molecular formula C14H10N4 B6630050 2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole

2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole

Cat. No.: B6630050
M. Wt: 234.26 g/mol
InChI Key: SAWZUHAANSWAFA-UHFFFAOYSA-N
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Description

2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring fused to a pyridine ring, which is further connected to a benzimidazole moiety. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the cell cycle, leading to apoptosis in cancer cells. This mechanism highlights its potential as a targeted anticancer therapy.

Comparison with Similar Compounds

2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar fused ring structure but differ in their specific ring fusion patterns and substituents. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research. Its unique structure and chemical properties make it a valuable building block for the synthesis of complex heterocyclic systems. Its applications in chemistry, biology, medicine, and industry highlight its importance in advancing scientific knowledge and developing new technologies.

Properties

IUPAC Name

2-pyrazolo[1,5-a]pyridin-3-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-6-12-11(5-1)16-14(17-12)10-9-15-18-8-4-3-7-13(10)18/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWZUHAANSWAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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